N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a naphthalene ring, a benzothiazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe final step often involves the attachment of the cyclohexyl group under specific reaction conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Scientific Research Applications
N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetamide: A compound with a similar naphthalene structure but different functional groups.
N-1-Naphthylacetamide: Another related compound with a naphthalene ring and an acetamide group.
Uniqueness
N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of a naphthalene ring, a benzothiazole ring, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C27H27N3O2S2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C27H27N3O2S2/c31-25(15-19-9-6-8-18-7-4-5-12-22(18)19)29-21-13-14-23-24(16-21)34-27(30-23)33-17-26(32)28-20-10-2-1-3-11-20/h4-9,12-14,16,20H,1-3,10-11,15,17H2,(H,28,32)(H,29,31) |
InChI Key |
KOTYIOJLQOFIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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